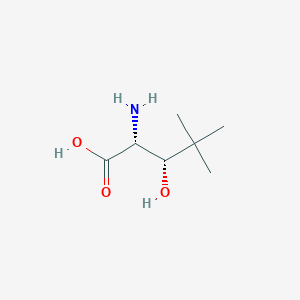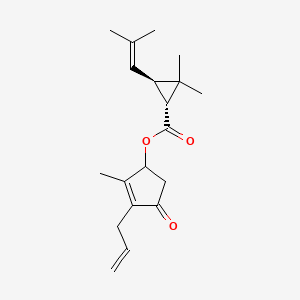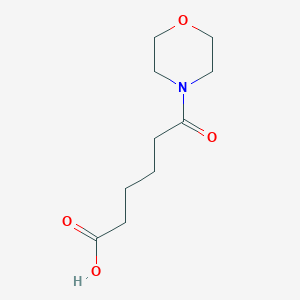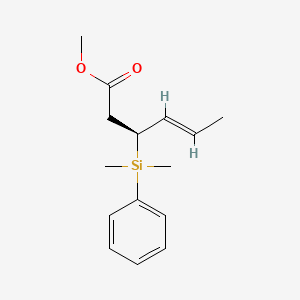
2,2,6-TriMethyl-cyclohexane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,6-TriMethyl-cyclohexane-1,4-dione, also known as 4-ketoisophorone, is a major component of saffron spice . It is a cyclic olefin and is a key intermediate in the synthesis of carotenoids and flavoring agents . It is industrially important .
Synthesis Analysis
4-ketoisophorone is reported as a product of the thermal degradation of β-carotene in aqueous suspension .Molecular Structure Analysis
The molecular formula of this compound is C9H14O2 . The molecular weight is 154.2063 .Chemical Reactions Analysis
Ketoisophorone (4-Oxoisophorone) is a key intermediate in the synthesis of carotenoids and flavoring agents . It can be stereo-selectively synthesized from ketoisophorone by a two-step conversion using a mixture of two enzymes: Candida macedoniensis old yellow enzyme (CmOYE) and Corynebacterium aquaticum (6R)-levodione reductase .Physical And Chemical Properties Analysis
This compound is a cyclic olefin . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Properties
| 1125-20-8 | |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.20626 |
synonyms |
2,2,6-TriMethyl-cyclohexane-1,4-dione/20547-99-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

